N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide
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Overview
Description
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-(propan-2-yl)benzaldehyde and pyrazine-2-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules and pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the propan-2-yl group and the pyrazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-11(2)13-5-3-12(4-6-13)9-18-19-15(20)14-10-16-7-8-17-14/h3-11H,1-2H3,(H,19,20)/b18-9+ |
InChI Key |
NXTBPUYKCPMAFP-GIJQJNRQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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